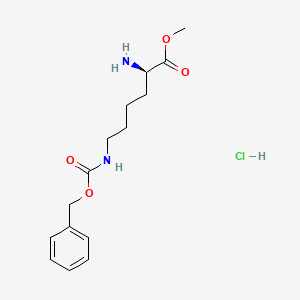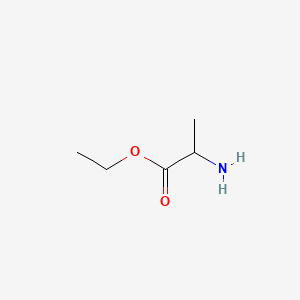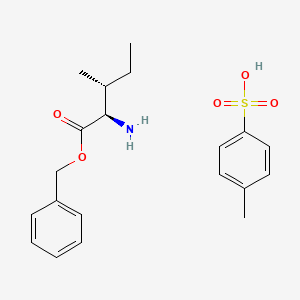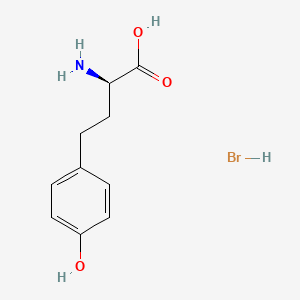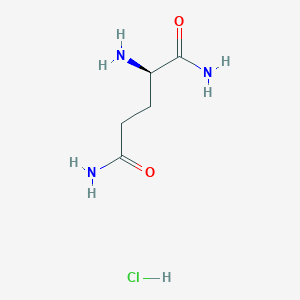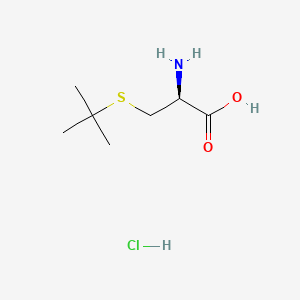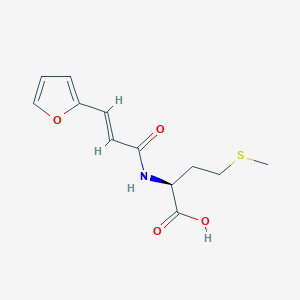
FA-Met-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
FA-Met-OH is a complex organic compound that features a furan ring, an acrylamide group, and a butanoic acid backbone with a methylthio substituent
科学的研究の応用
FA-Met-OH has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of FA-Met-OH typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl acrylamide intermediate, which can be synthesized through the reaction of furan-2-carboxylic acid with acryloyl chloride in the presence of a base such as triethylamine. This intermediate is then coupled with (S)-4-(methylthio)butanoic acid using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for the coupling reactions, as well as the implementation of purification techniques such as crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
FA-Met-OH can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like thiols, amines, or halides can be used in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted butanoic acid derivatives depending on the nucleophile used.
作用機序
The mechanism of action of FA-Met-OH depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The furan ring and acrylamide group can interact with biological targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to the desired therapeutic effect.
類似化合物との比較
Similar Compounds
(S)-2-(3-(Thiophen-2-yl)acrylamido)-4-(methylthio)butanoic acid: Similar structure with a thiophene ring instead of a furan ring.
(S)-2-(3-(Pyridin-2-yl)acrylamido)-4-(methylthio)butanoic acid: Similar structure with a pyridine ring instead of a furan ring.
(S)-2-(3-(Benzofuran-2-yl)acrylamido)-4-(methylthio)butanoic acid: Similar structure with a benzofuran ring instead of a furan ring.
Uniqueness
FA-Met-OH is unique due to the presence of the furan ring, which imparts specific electronic and steric properties that can influence its reactivity and interaction with biological targets. The combination of the furan ring with the acrylamide and butanoic acid moieties provides a versatile scaffold for the development of new compounds with diverse applications.
特性
IUPAC Name |
(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-18-8-6-10(12(15)16)13-11(14)5-4-9-3-2-7-17-9/h2-5,7,10H,6,8H2,1H3,(H,13,14)(H,15,16)/b5-4+/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFWWYXHMBWCPB-YEZKRMTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C=CC1=CC=CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)/C=C/C1=CC=CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

